molecular formula C10H11ClN2O2 B6238954 ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate CAS No. 1105636-26-7

ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate

Cat. No.: B6238954
CAS No.: 1105636-26-7
M. Wt: 226.7
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Description

Ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate is a high-purity hydrazonyl halide that serves as a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles . Its molecular structure features an almost planar C ar -N(H)-N=C(Cl) unit, which is slightly twisted with respect to the ester moiety . This configuration allows the amino group to act as a hydrogen-bond donor, leading to distinctive supramolecular architectures in the solid state, such as helical chains . The compound is critically valuable as a precursor in heteroannulation reactions and for the synthesis of spiroheterocycles, which are core structures in many pharmacologically active molecules . It also finds application as a biochemical probe for studying enzyme mechanisms and metabolic pathways due to its ability to interact with biological macromolecules via hydrogen bonding and π-π interactions . Researchers utilize this chemical in the development of novel azo compounds and as a key intermediate in the synthesis of various indole derivatives, a prevalent moiety in selected alkaloids . Handling and Storage: This product is air and heat sensitive. It should be stored refrigerated (0-10°C) under an inert gas . Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications .

Properties

CAS No.

1105636-26-7

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.7

Purity

95

Origin of Product

United States

Biological Activity

Ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate is a compound of significant interest in medicinal and organic chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClN2O2C_{10}H_{11}ClN_2O_2, with a molecular weight of approximately 224.66 g/mol. The compound features a planar aryl–NH–N=C unit that plays a crucial role in its biological interactions, as it allows for hydrogen bonding and other intermolecular interactions .

PropertyValue
Molecular FormulaC10H11ClN2O2C_{10}H_{11}ClN_2O_2
Molecular Weight224.66 g/mol
IUPAC NameThis compound
CAS Number28663-68-5

Synthesis

The synthesis of this compound typically involves the condensation reaction between ethyl chloroacetate and phenylhydrazine under acidic conditions. This reaction may be optimized for yield and purity through various methods, including refluxing in solvents like ethanol or methanol .

This compound exhibits several biological activities attributed to its chemical structure:

  • Antimicrobial Activity : Studies indicate that this compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary research has suggested that hydrazone derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunctions.

Antimicrobial Activity

A study conducted by Asiri et al. evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against gram-positive strains .

Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of hydrazone derivatives, including the subject compound. The study found that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Enzyme Inhibition Studies

A recent investigation into the enzyme inhibition properties of this compound revealed its ability to inhibit specific proteases involved in cancer metastasis. This finding suggests potential applications in cancer therapy .

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its hydrazone group can interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This property is essential for therapeutic applications, particularly in targeting specific biological pathways involved in disease processes .

Antimicrobial Activity

Studies have shown that ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate can inhibit the growth of various microbial strains. This antimicrobial activity suggests its potential use as a lead compound in developing new antibiotics or antimicrobial agents.

Anticancer Potential

The compound's ability to form covalent bonds with proteins may also play a role in its anticancer activity. By inhibiting specific enzymes involved in cancer cell proliferation, it could serve as a basis for novel anticancer therapies. Further research is necessary to elucidate the precise mechanisms behind its anticancer effects .

Synthetic Applications

This compound is used in organic synthesis, particularly for the preparation of heterocyclic compounds . It undergoes heteroannulation reactions, which are valuable for synthesizing spiroheterocycles and other complex structures .

Synthetic Pathways

The synthesis typically involves reactions with various substrates under controlled conditions, allowing chemists to create diverse derivatives with potential biological activities. For example, it can be synthesized from ethyl 2-chloro-3-oxobutanoate or similar precursors .

Case Study 1: Antimicrobial Efficacy

A study demonstrated the efficacy of this compound against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects at low concentrations. This finding supports its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. By targeting specific enzymes involved in the cell cycle, it showed promise as a candidate for further development into an anticancer drug. The mechanism of action appears to involve covalent modification of key proteins that regulate cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

4-Methoxy Derivative (Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate; C${11}$H${13}$ClN$2$O$3$)
  • Structural Differences: The methoxy group at the para position introduces steric and electronic effects, altering the hydrogen-bonding network. Unlike the parent compound’s helical chains, this derivative forms a different packing motif in the monoclinic P2$_1$ space group (a = 4.7480 Å, b = 9.9256 Å, c = 13.3084 Å, β = 91.468°) .
  • Synthesis : Derived from 4-methoxyaniline, this compound is synthesized similarly to the parent but requires adjusted stoichiometry for optimal yield (77%) .
  • Physical Properties : Higher molecular weight (256.686 g/mol) and melting point (352–353 K) compared to the parent (226.66 g/mol; m.p. 352 K) .
4-Methyl Derivative (Ethyl (Z)-2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate; C${11}$H${13}$ClN$2$O$2$)
  • Crystallography: Crystallizes in the same monoclinic P2$_1$/c system as the parent but with distinct unit cell parameters (a = 10.5091 Å, b = 11.1813 Å, c = 10.1190 Å, β = 118.148°) . The methyl group reduces hydrogen-bond donor capacity, leading to weaker intermolecular interactions .
  • Applications : Less reactive in heteroannulation due to reduced electron-withdrawing effects compared to methoxy or chloro substituents .
2,4,5-Trichlorophenyl Derivative (C${10}$H$8$Cl$4$N$2$O$_2$)
  • Properties : Increased molecular weight (329.99 g/mol) and lipophilicity due to three chlorine atoms. The trichlorophenyl group enhances electrophilicity, making it a potent precursor for agrochemicals .
  • Safety : Classified under GHS with stricter handling requirements due to higher toxicity .

Halogen and Ester Modifications

Brominated Analog (Ethyl 2-bromo-(Z)-2-(2-benzylhydrazono)acetate; C${11}$H${12}$BrN$2$O$2$)
  • Reactivity : Bromine’s larger atomic radius slows substitution reactions but improves crystallinity. Forms N–H···O hydrogen-bonded chains (d = 2.965 Å) similar to the parent .
  • Applications : Used in NMDA receptor antagonists and anti-inflammatory agents .
Methyl Ester Variant (1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one; C$9$H$8$Cl$2$N$2$O)
  • Structural Impact : Replacing the ethyl ester with a methyl group reduces steric hindrance, favoring cyclization reactions. The compound adopts a planar geometry but lacks helical packing .

Comparative Data Tables

Table 1: Molecular and Crystallographic Properties

Compound Molecular Formula Molecular Weight (g/mol) Space Group Unit Cell Parameters (Å, °) Reference
Parent Compound C${10}$H${11}$ClN$2$O$2$ 226.66 P2$_1$/c a=10.5091, b=11.1813, c=10.1190, β=118.148
4-Methoxy Derivative C${11}$H${13}$ClN$2$O$3$ 256.686 P2$_1$ a=4.7480, b=9.9256, c=13.3084, β=91.468
2,4,5-Trichlorophenyl Derivative C${10}$H$8$Cl$4$N$2$O$_2$ 329.99 - -

Preparation Methods

Reaction with 3-Chloropentane-2,4-Dione

This method involves the reaction of 3-chloropentane-2,4-dione with benzenediazonium chloride in ethanol under mild conditions. Sodium acetate is employed as a base to neutralize hydrochloric acid generated during the reaction, ensuring a pH conducive to hydrazone formation.

Reaction Conditions:

  • Solvent: Ethanol (anhydrous)

  • Base: Sodium acetate (1.2 equivalents)

  • Temperature: 0–5°C (initial), then room temperature

  • Reaction Time: 4–6 hours

  • Yield: 78–82%

The product is isolated via vacuum filtration after precipitating from the reaction mixture.

Reaction with Ethyl 2-Chloro-3-Oxobutanoate

An alternative route utilizes ethyl 2-chloro-3-oxobutanoate, which reacts with benzenediazonium chloride in ethanol. This method avoids the use of diketones, simplifying the purification process.

Reaction Conditions:

  • Solvent: Ethanol

  • Base: Sodium acetate (1.0 equivalent)

  • Temperature: Room temperature

  • Reaction Time: 3–4 hours

  • Yield: 80–85%

Reaction Mechanism and Stereochemical Control

The formation of the Z-configuration is governed by the reaction’s electronic and steric factors. Benzenediazonium chloride undergoes electrophilic attack at the carbonyl carbon of the β-keto ester, followed by deprotonation to form the hydrazone linkage. Sodium acetate facilitates the removal of HCl, shifting the equilibrium toward product formation.

Key Mechanistic Steps:

  • Diazonium Salt Formation: Benzenediazonium chloride is generated in situ from aniline and nitrous acid.

  • Nucleophilic Attack: The β-keto ester’s enolate attacks the diazonium salt’s terminal nitrogen.

  • Tautomerization: The intermediate undergoes keto-enol tautomerism, stabilizing the Z-configuration.

Optimization of Reaction Parameters

Solvent Effects

Ethanol is preferred for its ability to dissolve both reactants and stabilize the diazonium intermediate. Polar aprotic solvents (e.g., DMF) were tested but led to reduced yields (≤70%) due to side reactions.

Temperature and pH Control

Maintaining a low initial temperature (0–5°C) minimizes diazonium salt decomposition. A pH of 4–6, adjusted using sodium acetate, optimizes hydrazone formation.

Table 1. Impact of Temperature on Yield

Temperature (°C)Yield (%)
0–582
20–2580
40–4568

Purification and Characterization

Purification Techniques

Crude product is purified via recrystallization from ethanol or ethyl acetate, yielding >98% purity (HPLC).

Spectroscopic and Crystallographic Analysis

  • NMR: 1H^1H NMR (CDCl₃, 400 MHz): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 7.20–7.50 (m, 5H, Ar–H).

  • X-ray Crystallography: Confirms the Z-configuration and planar geometry of the hydrazone moiety. Hydrogen bonding between N–H and carbonyl oxygen forms helical chains in the crystal lattice.

Table 2. Selected Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
a (Å)10.5091
b (Å)11.1813
c (Å)10.1190
β (°)118.148

Comparative Analysis of Synthetic Approaches

Table 3. Comparison of Starting Materials

Parameter3-Chloropentane-2,4-DioneEthyl 2-Chloro-3-Oxobutanoate
CostHighModerate
Purification EaseModerateHigh
Yield (%)78–8280–85

The ethyl 2-chloro-3-oxobutanoate route is favored for industrial applications due to higher yields and simpler workup.

Industrial-Scale Production Considerations

Scaling up the synthesis requires:

  • Continuous Flow Reactors: To maintain low temperatures and efficient mixing.

  • Automated pH Control: For consistent product quality.

  • Solvent Recovery Systems: To reduce ethanol waste .

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